molecular formula C92H151N29O31 B12392695 Spexin-2 (53-70), human,mouse,rat

Spexin-2 (53-70), human,mouse,rat

Cat. No.: B12392695
M. Wt: 2159.4 g/mol
InChI Key: MGQPHGPBUDHQPC-YAFPEYQZSA-N
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Description

Spexin-2 (53-70), human, mouse, rat, also known as NPQ 53-70, is a biologically active peptide derived from the prohormone proNPQ. This peptide is conserved among mammalian species and plays a central role in modulating cardiovascular and renal functions. When administered to rats, Spexin-2 (53-70) has been shown to decrease heart rate and increase urine flow rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Spexin-2 (53-70) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Spexin-2 (53-70) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product. The peptide is then lyophilized to obtain a stable, dry powder suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

Spexin-2 (53-70) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids .

Scientific Research Applications

Spexin-2 (53-70) has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating cardiovascular and renal functions, as well as its potential involvement in metabolic processes.

    Medicine: Explored as a potential therapeutic agent for conditions such as hypertension and kidney disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mechanism of Action

Spexin-2 (53-70) exerts its effects by binding to specific receptors in the cardiovascular and renal systems. It modulates heart rate and urine flow through interactions with G-protein-coupled receptors (GPCRs) and downstream signaling pathways. The peptide’s actions are mediated by its ability to influence ion channels and transporters, leading to changes in cellular activity and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Spexin-1: Another peptide derived from the same prohormone, proNPQ, but with different biological activities.

    Neuropeptide Q (NPQ): A related peptide with overlapping functions in the central nervous system and peripheral tissues.

Uniqueness

Spexin-2 (53-70) is unique due to its specific sequence and non-amidated form, which confer distinct biological activities compared to other peptides derived from proNPQ. Its ability to modulate both cardiovascular and renal functions makes it a valuable target for research and therapeutic development .

Properties

Molecular Formula

C92H151N29O31

Molecular Weight

2159.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1

InChI Key

MGQPHGPBUDHQPC-YAFPEYQZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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